4-(Azidomethyl)benzoic acid
Overview
Description
4-(Azidomethyl)benzoic acid is an organic compound that contains an azide group attached to a benzoic acid moiety. This compound is widely used in click chemistry, a field that has significant applications in the binding of nucleic acids, lipids, proteins, and other molecules. Click chemistry is valued for its high yield, specificity, and simplicity .
Mechanism of Action
Target of Action
4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, the primary targets of this compound are these biological macromolecules.
Mode of Action
The azide group in this compound can react with alkynes, a process known as the Huisgen cycloaddition, to form a stable triazole ring . This reaction is highly specific, efficient, and biocompatible, making it ideal for modifying biological molecules . The resulting triazole ring acts as a linker, connecting the benzoic acid moiety to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecule. Benzoic acid derivatives are known to be involved in various biochemical pathways . For example, they can participate in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many secondary metabolites .
Pharmacokinetics
The azide group is stable under physiological conditions, which could prevent premature degradation .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific target molecule. By forming a covalent bond with the target, this compound can alter the target’s function or properties. For example, it can be used to attach a fluorescent tag to a protein, allowing the protein to be visualized under a microscope .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the azide group . Moreover, the presence of other reactive species could potentially interfere with the click chemistry reaction . Therefore, careful control of the reaction conditions is necessary to ensure the efficient and specific action of this compound.
Preparation Methods
The synthesis of 4-(Azidomethyl)benzoic acid typically involves the introduction of an azide group into a benzoic acid derivative. One common method is to first introduce a chloromethyl group into the benzoic acid, which is then converted into an azidomethyl group. This can be achieved through the following steps:
Chloromethylation: Benzoic acid is treated with formaldehyde and hydrochloric acid to introduce a chloromethyl group.
Azidation: The chloromethyl group is then reacted with sodium azide to form the azidomethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(Azidomethyl)benzoic acid undergoes several types of chemical reactions, primarily due to the presence of the azide group. Some of the key reactions include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications.
Scientific Research Applications
4-(Azidomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and materials.
Biology: The compound is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: It is used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells.
Industry: The compound is used in the production of functionalized materials, including polymers and nanomaterials
Comparison with Similar Compounds
4-(Azidomethyl)benzoic acid can be compared to other azide-containing compounds used in click chemistry:
4-Azidobenzoic acid: Similar to this compound but lacks the methylene bridge, making it less versatile in some applications.
4-(Azidomethyl)phenylacetic acid: Contains an additional methylene group between the benzene ring and the carboxylic acid, which can affect its reactivity and applications.
4-(Azidomethyl)benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid, making it useful in different types of chemical reactions
This compound is unique due to its combination of an azide group and a carboxylic acid, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-(azidomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRURNUFBGDSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608218 | |
Record name | 4-(Azidomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79584-03-5 | |
Record name | 4-(Azidomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Azidomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(azidomethyl)benzoic acid interact with carbon nanostructures? What are the advantages of using microwave irradiation in this process?
A1: this compound interacts with carbon nanostructures, such as carbon nanotubes and graphene, through a [2+1] cycloaddition reaction, also known as the Huisgen cycloaddition. The azide group (-N3) within the compound reacts with the carbon-carbon double bonds present in the carbon nanostructures, forming a stable triazole ring and covalently attaching the this compound moiety to the surface [].
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